molecular formula AlPO4<br>AlO4P B080518 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide CAS No. 13765-93-0

2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide

Cat. No. B080518
CAS RN: 13765-93-0
M. Wt: 121.953 g/mol
InChI Key: ILRRQNADMUWWFW-UHFFFAOYSA-K
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Description

2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide is a chemical compound with the molecular formula AlPO4AlO4P1. It has a molecular weight of 121.953 g/mol1. This compound is not soluble in water1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide. However, similar compounds such as [1.1.1]propellane and bicyclo [1.1.1]pentane derivatives have been synthesized using continuous flow processes2.



Molecular Structure Analysis

The molecular structure of 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide is not explicitly mentioned in the sources I found. However, it’s worth noting that similar compounds like [1.1.1]propellane and bicyclo [1.1.1]pentane have a highly strained molecular structure3.



Chemical Reactions Analysis

Specific chemical reactions involving 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide are not available in the sources I found. However, related compounds like [1.1.1]propellane have been used to derive various bicyclo [1.1.1]pentane (BCP) species2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide include a molecular weight of 121.953 g/mol1. It is not soluble in water1.


Scientific Research Applications

Synthetic Chemistry and Structure Analysis

  • The compound 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide belongs to a class of chemicals involved in complex synthetic chemistry processes. For example, related compounds have been synthesized and analyzed for their unique structural properties, such as short distances between atoms and specific interactions observable through NMR and X-ray analysis (Andō et al., 1995).

Application in Medicinal Chemistry

  • Aliphatic rings, including structures similar to 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide, are increasingly used in medicinal chemistry. Their benefits include advantageous physicochemical properties and the ability to act as functional group bioisosteres. These compounds are key in drug discovery, offering a balance of efficacy and safety (Bauer et al., 2021).

Catalysis and Conversion Processes

  • In catalysis, derivatives of such compounds play a role in the conversion of alcohols and alkenes, exhibiting distinct selectivity and distribution patterns based on different metal oxide catalysts. This demonstrates their potential in industrial and chemical synthesis processes (Davis, 1980).

High Energy Density Materials

  • In the defense and energy sectors, similar bicyclic compounds are explored for their high energy density material (HEDM) properties. They are characterized by high heat of formation and significant energetic characteristics, making them candidates for advanced materials in defense applications (Ghule et al., 2011).

Quantum Chemical Calculations

  • Quantum chemical calculations have been used to study compounds with structures akin to 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide, helping to understand the strain energies and spatial properties of these complex molecules. Such studies are crucial for predicting their reactivity and stability (Tibbelin et al., 2007).

Safety And Hazards

Specific safety and hazard information for 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide is not available in the sources I found. However, similar compounds like boron phosphate have been labeled with a warning signal word and hazard statement H3024.


Future Directions

The future directions of research and application for 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide are not explicitly mentioned in the sources I found. However, similar compounds like [1.1.1]propellane have been used to derive various bicyclo [1.1.1]pentane (BCP) species, suggesting potential for further exploration2.


properties

IUPAC Name

2,4,5-trioxa-1λ5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRRQNADMUWWFW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=P12O[Al](O1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.953 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide

Synthesis routes and methods

Procedure details

Phosphorous stabilization is well known in the art, and more details of the technique are given in the following patents. U.S. Pat. No. 3,911,041, which is incorporated by reference, teaches conversion of methanol and ethers over phosphorous stabilized zeolites. U.S. Pat. No. 3,972,832, which is incorporated by reference, teaches and claims a composition of matter of a phosphorus containing, shape selective zeolite having at least 0.78 wt % phosphorus incorporated with the crystal structure. U.S. Pat. No. 4,044,065, claims conversion of aliphatics over phosphorus containing shape selective zeolites. U.S. Pat. Nos. 4,356,338 and 4,423,266 teach decreasing catalyst coking, and extending catalyst life, by pretreatment of the catalyst with steam and/or a phosphorus-containing compound. P-ZSM-5/Al2O3 has a much-reduced coking rate, as compared to H-ZSM-5/Al2O3. U.S. Pat. No. 4,590,321, which is incorporated by reference, claims conversion of feeds comprising C2 to C12 alkanes or alkenes at 200 to 700° C. over a phosphorus stabilized zeolite made by impregnating with phosphate ions, then calcining to convert phosphate ions to an oxide of phosphorus. U.S. Pat. No. 5,194,412 provides improved catalytic compositions that include a zeolite and aluminum phosphate. U.S. Pat. No. 3,354,096 describes zeolite containing adsorbent and catalyst compositions that contain a phosphate-binding agent to improve physical strength. U.S. Pat. No. 3,649,523 describes hydrocracking catalysts which comprise a zeolite and an aluminum phosphate gel matrix. U.S. Pat. Nos. 4,454,241, 4,465,780, 4,498,975 and 4,504,382 describe zeolite catalysts that are prepared from clay which are further modified by the addition of a phosphate compound to enhance catalytic activity. U.S. Pat. Nos. 4,567,152, 4,584,091, 4,629,717 and 4,692,236 describe zeolite containing catalytic cracking catalysts that include phosphorus-containing alumina. U.S. Pat. Nos. 4,605,637, 4,578,371, 4,724,066 and 4,839,319 describe phosphorus and aluminum phosphate modified zeolites such as ZSM-5, Beta and ultrastable Y that are used in the preparation of catalytic compositions, including catalytic cracking catalysts. U.S. Pat. No. 4,765,884 and U.S. Pat. No. 4,873,211 describe the preparation of cracking catalysts which consist of a zeolite and a precipitated aluminum phosphate gel matrix. U.S. Pat. No. 5,521,133 relates to microspheres produced by spray drying clay slurries and calcining the product to form attrition-resistant microspheres. More particularly, this invention relates to the addition of phosphoric acid to clay in a novel manner, i.e., injecting the acid into dispersed kaolin slurry immediately before spray drying to improve properties of the microspheres. U.S. Pat. No. 5,190,902 utilizes the addition of phosphoric acid (or other phosphate compounds) with kaolin clay in a spray drying process to produce spray-dried microspheres, which are then calcined. In some formulation zeolite particles are present in the spray dryer feed. The process is carried out in one of two basic ways. In one, the slurry of clay particles is brought to a low pH, e.g., 1.0 to 3.0 before being mixed with a source of phosphorus, followed by spray drying. In the other, the clay slurry is brought to a high pH level (e.g., 10 to 14) before mixing with phosphate-containing compound. According to the teachings of this patent, use of these pH ranges is necessary for the production of particles with superior attrition resistance. Similarly, U.S. Pat. No. 5,231,064, and U.S. Pat. No. 5,348,643, both describe formation of a cracking catalyst by spray drying a slurry of zeolite with a slurry of clay treated with a phosphorus source at a pH less than 3. Sufficient water is added to bring the combined slurries to a low solids content of 25%. The use of aluminum phosphates as a binder and hardening agent is well known in the ceramics industry (F. J. Gonzalez and J. W. Halloran Ceran. Bull 59(7), 727 (1980)). This usually involves addition of alumina to the ceramic mix, followed by treatment with phosphoric acid, curing and firing. Similarly, the hardening of aluminous masses such as those composed of bauxite or kaolin clay by incorporation of phosphoric acid followed by heat treatment also is known. The product of this treatment is apparently an aluminum phosphate that can act as a binder. An aluminum phosphate formed by interaction of phosphoric acid solution with an aluminum salt solution has been used to bind zeolite and clay in a cracking catalyst composition (U.S. Pat. No. 5,194,412).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide
Reactant of Route 2
Reactant of Route 2
2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide
Reactant of Route 3
2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide
Reactant of Route 4
2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide

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